

# Giredestrant Demonstrates Superior Efficacy in Preclinical Models of Fulvestrant-Resistant Breast Cancer

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Compound of Interest		
Compound Name:	Giredestrant	
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SOUTH SAN FRANCISCO, Calif. – November 29, 2025 – New comparative analyses of preclinical data indicate that **giredestrant** (GDC-9545), an investigational oral selective estrogen receptor degrader (SERD), shows superior efficacy in overcoming resistance to fulvestrant in estrogen receptor-positive (ER+) breast cancer models. These findings, targeted towards researchers, scientists, and drug development professionals, highlight **giredestrant**'s potential as a potent therapeutic option for patients whose disease has progressed on standard endocrine therapies.

**Giredestrant** has been shown to be a potent antagonist of the estrogen receptor (ER), with an IC50 of 0.05 nM in MCF-7 cell lines, and effectively degrades ERα.[1] Preclinical studies have consistently demonstrated that **giredestrant**'s anti-proliferation and ER degradation capabilities surpass those of fulvestrant in both wild-type and ESR1-mutant models.[1] In patient-derived xenograft (PDX) models, **giredestrant** induced tumor regression at significantly lower doses compared to other SERDs.[1]

Fulvestrant resistance is often driven by mutations in the estrogen receptor gene (ESR1), which lead to ligand-independent ER activation. **Giredestrant** is designed to effectively target both wild-type and mutant forms of the ER, offering a key advantage over earlier endocrine therapies.[1]



# Comparative Efficacy in Fulvestrant-Resistant Models

While direct head-to-head preclinical data of **giredestrant** versus fulvestrant in fulvestrant-resistant cell lines is emerging, the existing evidence strongly supports **giredestrant**'s superior activity. One study highlighted that **giredestrant** demonstrates better antiproliferation activity than known SERDs, including fulvestrant, across multiple cell lines and induces tumor regressions in an ESR1 Y537S mutant PDX model as a single agent.[2]

A comparative look at other next-generation endocrine therapies provides further context for the advancements being made in treating fulvestrant-resistant breast cancer.



Drug/Combination	Target	Efficacy in Fulvestrant- Resistant Models
Giredestrant	Oral SERD	Superior anti-proliferation and ER degradation compared to fulvestrant in wild-type and ESR1-mutant models. Induces tumor regression in ESR1 Y537S mutant PDX models.
Elacestrant	Oral SERD	Demonstrates anti-tumor activity in fulvestrant-resistant PDX models, independent of ESR1 mutation status. In MCF-7 LTED Y537C fulvestrant-resistant cells, elacestrant showed continued activity.
Camizestrant	Oral SERD	Delivered strong antitumor activity in fulvestrant-resistant ESR1 wild-type and mutant PDX models.
Lasofoxifene	SERM	More effective than fulvestrant at inhibiting tumor growth and reducing metastases in preclinical models with ESR1 mutations.
Capivasertib + Fulvestrant	AKT inhibitor + SERD	Synergistic activity observed in endocrine-sensitive and - resistant preclinical models.  Effective in palbociclibresistant ER+ preclinical models.
Gedatolisib + Fulvestrant	PI3K/mTOR inhibitor + SERD	The triplet combination with palbociclib was effective in cell lines adapted to fulvestrant.



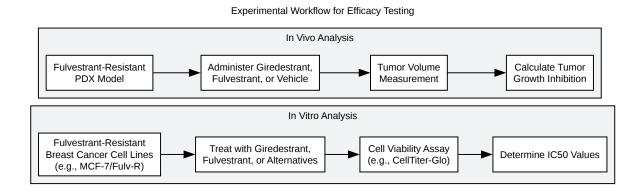
## **Experimental Protocols**

Cell Viability Assay (General Protocol): To assess the anti-proliferative effects of **giredestrant** and other compounds, breast cancer cell lines, including those engineered to be resistant to fulvestrant (e.g., MCF-7/Fulv-R), are seeded in 96-well plates. Following attachment, cells are treated with a range of concentrations of the test compounds or vehicle control. After a specified incubation period (typically 5-7 days), cell viability is measured using assays such as CellTiter-Glo® (Promega), which quantifies ATP as an indicator of metabolically active cells. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curves.

Patient-Derived Xenograft (PDX) Model Studies: For in vivo efficacy evaluation, fragments of human breast tumors, including those from patients who have progressed on fulvestrant, are implanted into immunocompromised mice. Once tumors are established, mice are randomized to receive daily oral gavage of **giredestrant**, vehicle control, or comparator agents like fulvestrant (administered via intramuscular injection). Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for biomarker analysis, such as measurement of ER levels and downstream signaling proteins via immunohistochemistry or western blot.

## Visualizing the Mechanism and Workflow

To better understand the experimental approach and **giredestrant**'s mechanism of action, the following diagrams are provided.

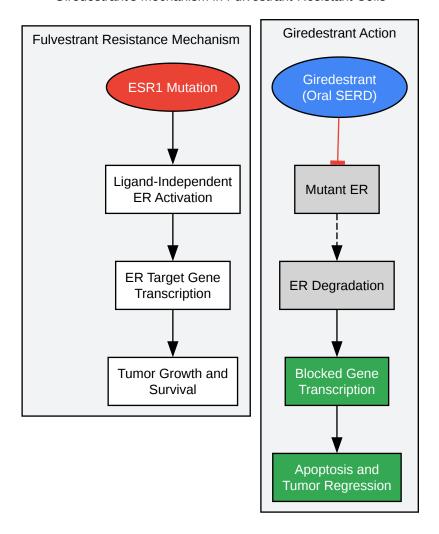




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Figure 1: Workflow for preclinical evaluation of giredestrant.

Giredestrant's Mechanism in Fulvestrant-Resistant Cells



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Figure 2: **Giredestrant** overcomes fulvestrant resistance.

The preclinical data strongly suggest that **giredestrant**'s ability to potently degrade both wild-type and mutant ER provides a significant advantage in the setting of fulvestrant resistance. These findings underscore the importance of continued clinical development of **giredestrant** as a potential new standard of care for patients with advanced ER+ breast cancer.



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